![molecular formula C18H12N4O2 B2685388 3-cyano-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1448048-05-2](/img/structure/B2685388.png)
3-cyano-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
- Application : Researchers have explored the reactivity of this compound to create novel heterocyclic moieties. By modifying the cyanoacetamide scaffold, scientists can design potential chemotherapeutic agents .
Heterocyclic Synthesis and Medicinal Chemistry
These applications highlight the versatility and potential impact of 3-cyano-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide in various scientific domains. Further research will uncover additional uses and refine its properties for practical applications . If you need more information or have any other queries, feel free to ask! 😊
Future Directions
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . Therefore, future research could focus on exploring the potential of this compound in the field of chemotherapy.
properties
IUPAC Name |
3-cyano-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c19-11-12-4-3-5-13(10-12)18(24)20-15-7-2-1-6-14(15)16-8-9-17(23)22-21-16/h1-10H,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIZEUUMRBXSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide |
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